Orthogonal Functional Handle Count: 2‑(Azidomethyl)‑6‑(chloromethyl)pyridine vs. Mono‑Functional Pyridine Analogs
2‑(Azidomethyl)‑6‑(chloromethyl)pyridine provides two chemically orthogonal reactive sites (azide + chloromethyl) on the same pyridine scaffold . In contrast, 2‑(azidomethyl)pyridine (CAS 609770‑35‑6) and 2,6‑bis(chloromethyl)pyridine (CAS 3099‑28‑3) each supply only one type of functional group, limiting their use to single‑mode derivatization without additional synthetic steps.
Mono-functional analogs: 1 handle
| Evidence Dimension | Number of chemically orthogonal reactive handles per molecule |
|---|---|
| Target Compound Data | 2 (azidomethyl for CuAAC click chemistry; chloromethyl for nucleophilic substitution) |
| Comparator Or Baseline | 2‑(Azidomethyl)pyridine: 1 handle (azide only). 2,6‑Bis(chloromethyl)pyridine: 1 handle type (two chloromethyl groups that react similarly). |
| Quantified Difference | 2 vs. 1 orthogonal handle type |
| Conditions | Structural analysis based on functional group inventory |
Why This Matters
A building block with two orthogonal handles eliminates one full synthetic step and avoids protecting‑group requirements compared to sequential use of mono‑functional analogs, directly reducing time and cost in library synthesis.
